molecular formula C15H15N3 B2356260 N-benzyl-6-methyl-1H-benzimidazol-2-amine CAS No. 774560-30-4

N-benzyl-6-methyl-1H-benzimidazol-2-amine

Cat. No.: B2356260
CAS No.: 774560-30-4
M. Wt: 237.306
InChI Key: MAXFHYBKADLJQE-UHFFFAOYSA-N
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Description

N-benzyl-6-methyl-1H-benzimidazol-2-amine: is a heterocyclic aromatic compound that features a benzimidazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Condensation Reaction: One common method for synthesizing N-benzyl-6-methyl-1H-benzimidazol-2-amine involves the condensation of 1,2-phenylenediamine with benzylamine in the presence of an acid catalyst.

    Cyclization Reaction: Another method involves the cyclization of N-benzyl-2-nitroaniline under reducing conditions.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize yield and purity. The use of automated systems ensures consistent reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-benzyl-6-methyl-1H-benzimidazol-2-amine can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bromine, chlorine.

Major Products:

    Oxidation: N-oxides.

    Reduction: Amine derivatives.

    Substitution: Halogenated benzimidazole derivatives.

Scientific Research Applications

Chemistry: N-benzyl-6-methyl-1H-benzimidazol-2-amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is investigated for its potential as an antimicrobial and antiviral agent. Studies have shown that derivatives of benzimidazole exhibit significant activity against various pathogens .

Medicine: this compound and its derivatives are explored for their therapeutic potential in treating diseases such as cancer and infectious diseases. The compound’s ability to interact with biological targets makes it a promising candidate for drug development .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications .

Comparison with Similar Compounds

    N-benzyl-1H-benzimidazol-2-amine: Similar structure but lacks the methyl group at the 6-position.

    6-methyl-1H-benzimidazol-2-amine: Similar structure but lacks the benzyl group.

    N-benzyl-5-methyl-1H-benzimidazol-2-amine: Similar structure but the methyl group is at the 5-position instead of the 6-position.

Uniqueness: N-benzyl-6-methyl-1H-benzimidazol-2-amine is unique due to the presence of both the benzyl and methyl groups, which can influence its chemical reactivity and biological activity. The specific positioning of these groups can enhance its binding affinity to molecular targets, making it a more potent compound in certain applications .

Properties

IUPAC Name

N-benzyl-6-methyl-1H-benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3/c1-11-7-8-13-14(9-11)18-15(17-13)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXFHYBKADLJQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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